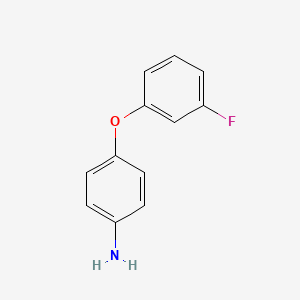

4-(3-Fluorophenoxy)aniline

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

4-(3-fluorophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO/c13-9-2-1-3-12(8-9)15-11-6-4-10(14)5-7-11/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHACTALIXWVZFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)OC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70572926 | |

| Record name | 4-(3-Fluorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70572926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307308-62-9 | |

| Record name | 4-(3-Fluorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70572926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-fluorophenoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Aniline and Phenoxy Compound Chemistry Scholarship

4-(3-Fluorophenoxy)aniline is an aromatic organic compound that belongs to the classes of anilines and phenoxy compounds. cymitquimica.combldpharm.com Its structure features a fluorophenoxy group attached to an aniline (B41778) ring, a core structure found in many biologically active molecules and functional materials. The presence of the fluorine atom and the ether linkage significantly influences the compound's electronic properties, reactivity, and potential for forming intermolecular interactions such as hydrogen bonds. cymitquimica.com

The aniline moiety provides a nucleophilic amino group and an aromatic ring that can undergo various electrophilic substitution reactions. The phenoxy group, on the other hand, introduces an ether linkage and a second aromatic ring, which can also be functionalized. The specific placement of the fluorine atom at the meta position of the phenoxy ring further modulates the molecule's electronic and steric characteristics. This unique combination of functional groups makes this compound a versatile building block in organic synthesis.

The synthesis of this compound and its derivatives often involves cross-coupling reactions. Two prominent methods are the Ullmann condensation and the Buchwald-Hartwig amination. The Ullmann condensation is a copper-catalyzed reaction that forms aryl ethers, aryl thioethers, aryl nitriles, and aryl amines from aryl halides. wikipedia.orgorganic-chemistry.org While effective, it often requires high temperatures. wikipedia.org The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has become a more common and milder method for creating carbon-nitrogen bonds, offering a broad substrate scope and functional group tolerance. wikipedia.orgorganic-chemistry.org

Table 1: Key Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₀FNO |

| Molecular Weight | 203.21 g/mol |

| CAS Number | 307308-62-9 |

| Appearance | Varies, can be solid at room temperature |

Significance in Contemporary Organic Synthesis and Medicinal Chemistry Research

Pioneering Synthetic Routes to this compound

The construction of the this compound scaffold relies on established and innovative chemical transformations. Key strategies involve nucleophilic aromatic substitution, catalytic coupling reactions, and the reduction of nitro intermediates.

Nucleophilic Aromatic Substitution Mechanisms in Phenoxy-Aniline Formation

Nucleophilic aromatic substitution (SNAr) is a fundamental process for forming the phenoxy-aniline core. uomustansiriyah.edu.iqmasterorganicchemistry.com This reaction typically involves the displacement of a leaving group, such as a halide, from an activated aromatic ring by a nucleophile. uomustansiriyah.edu.iq In the context of this compound synthesis, this can involve the reaction of an activated fluorobenzene (B45895) derivative with an aminophenol or, more commonly, the reaction of a nitro-substituted aryl halide with a fluorophenol, followed by reduction.

The SNAr mechanism proceeds via a two-step addition-elimination pathway. uomustansiriyah.edu.iq The nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. uomustansiriyah.edu.iq The presence of electron-withdrawing groups (such as a nitro group) ortho or para to the leaving group is crucial as they stabilize this intermediate, thereby facilitating the reaction. uomustansiriyah.edu.iqmasterorganicchemistry.com The subsequent departure of the leaving group restores the aromaticity of the ring, yielding the desired diaryl ether. uomustansiriyah.edu.iq The reactivity of the leaving group often follows the trend F > Cl > Br > I, which is counterintuitive to the trend of C-X bond strength but is explained by the high electronegativity of fluorine enhancing the electrophilicity of the carbon atom being attacked. masterorganicchemistry.com

For instance, the synthesis of a related compound, 5-Bromo-2-(4-fluorophenoxy)aniline, involves the reaction of a bromo-nitro precursor with 4-fluorophenol (B42351) under basic conditions. Similarly, the synthesis of 3-Fluoro-4-morpholinoaniline is achieved through the nucleophilic substitution of morpholine (B109124) onto 1,2-difluoro-4-nitrobenzene.

Catalytic Coupling Reactions for Ether Linkage Synthesis

Transition metal-catalyzed cross-coupling reactions provide a powerful alternative for the construction of the diaryl ether bond in this compound and its analogs. The Ullmann condensation and the Buchwald-Hartwig amination are prominent examples of such transformations.

The Ullmann condensation traditionally involves the copper-catalyzed reaction of an aryl halide with an alcohol or phenol (B47542) to form a diaryl ether. wikipedia.orgorganic-chemistry.org While early methods required harsh conditions, including high temperatures and stoichiometric amounts of copper, modern protocols often utilize soluble copper catalysts with various ligands, allowing for milder reaction conditions. wikipedia.org For example, the synthesis of 1-(4-Fluorophenoxy)-3-nitrobenzene, a precursor to a related phenoxy aniline, was achieved using copper(II) acetate (B1210297) as a catalyst in the presence of triethylamine (B128534) and molecular sieves. nih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org While primarily used for synthesizing aryl amines from aryl halides, variations of this methodology can be adapted for C-O bond formation. The reaction typically employs a palladium catalyst in conjunction with a phosphine (B1218219) ligand. wikipedia.orgbeilstein-journals.org The choice of ligand is critical for the reaction's efficiency and substrate scope. wikipedia.org For instance, bidentate phosphine ligands like BINAP and DPPF have been shown to be effective for coupling primary amines. wikipedia.org

A comparative overview of these catalytic methods is presented in the table below:

| Reaction Name | Catalyst System | Typical Substrates | Key Advantages |

| Ullmann Condensation | Copper-based (e.g., Cu(OAc)₂, CuO) wikipedia.orgnih.govmdpi.com | Aryl halides, phenols, alcohols wikipedia.org | Often uses less expensive copper catalysts. wikipedia.org |

| Buchwald-Hartwig Amination | Palladium-based (e.g., Pd(OAc)₂, Pd(PPh₃)₄) with phosphine ligands (e.g., X-Phos, BINAP) wikipedia.orgbeilstein-journals.orgsci-hub.ru | Aryl halides, amines, alcohols wikipedia.orgorganic-chemistry.org | Generally proceeds under milder conditions with a broader substrate scope. wikipedia.org |

Reduction of Nitro Intermediates in Aniline Preparation

A common and crucial step in the synthesis of this compound is the reduction of a nitro-substituted diaryl ether intermediate to the corresponding aniline. researchgate.net This transformation can be accomplished using various reducing agents and catalytic systems, with the choice often depending on factors such as cost, efficiency, and functional group tolerance.

A widely used method involves the use of metals in acidic or neutral media, such as iron in the presence of ammonium (B1175870) chloride or hydrochloric acid. researchgate.net This method is often cost-effective and provides good yields. For example, the reduction of a nitro intermediate using Fe/NH₄Cl in an ethanol/water mixture has been reported to achieve an 82% yield. Another classical approach is the use of tin(II) chloride in hydrochloric acid. chemicalbook.com

Catalytic hydrogenation is another prevalent technique, employing catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere. smolecule.com This method is known for its clean reaction profile. For instance, the reduction of a nitroarene intermediate using 10% Pd/C with hydrazine (B178648) monohydrate as the hydrogen source can afford the corresponding aniline in high yield (95%). nih.govmdpi.com More advanced systems, such as Ni(PPh₃)₄ in the presence of sodium borohydride, have also been developed for the selective reduction of nitroaromatics. jsynthchem.com

The following table summarizes common reduction methods:

| Reagent/Catalyst | Reaction Conditions | Advantages |

| Fe/NH₄Cl or Fe/HCl | Ethanol/water, reflux | Cost-effective, high yield. |

| SnCl₂·2H₂O/HCl | THF, controlled temperature chemicalbook.com | Effective for a range of substrates. |

| Pd/C, H₂ or NH₂NH₂·H₂O | Ethanol, room temperature or reflux nih.govmdpi.com | Clean reaction, high yield. nih.govmdpi.com |

| Ni(PPh₃)₄/NaBH₄ | Ethanol, room temperature jsynthchem.com | Mild conditions, high efficiency. jsynthchem.com |

Mechanistic Investigations of this compound Formation

Reaction Kinetics and Thermodynamic Considerations

For catalytic reactions like the Ullmann condensation and Buchwald-Hartwig amination, the kinetics are more complex, involving multiple steps in the catalytic cycle, such as oxidative addition, ligand exchange, and reductive elimination. organic-chemistry.orgwikipedia.org The rate of these reactions can be influenced by the choice of catalyst, ligand, base, and solvent.

Thermodynamic parameters, such as enthalpy (ΔH) and entropy (ΔS) of activation, provide insights into the energy profile of the reaction. For instance, the rate of oxidation of aniline has been shown to increase with temperature, and thermodynamic parameters can be calculated from the Eyring equation by plotting ln(k₂/T) versus 1/T. semanticscholar.org The formation constants and thermodynamic parameters for related complex formation reactions have been determined spectrophotometrically, revealing the influence of electronic and steric factors. srce.hr

Role of Catalytic Systems in Reaction Efficacy and Selectivity

Catalytic systems play a pivotal role in the synthesis of this compound, particularly in the formation of the diaryl ether linkage and the reduction of the nitro group. The choice of catalyst can dramatically affect the reaction's efficacy (yield and turnover number) and selectivity (chemo-, regio-, and stereoselectivity).

In catalytic coupling reactions, the ligand coordinated to the metal center is of paramount importance. For example, in the Buchwald-Hartwig amination, sterically hindered phosphine ligands can enhance the rate of reductive elimination, a key step in the catalytic cycle. wikipedia.org The development of air-stable, one-component catalyst systems has also improved the practicality of these reactions. organic-chemistry.org

In catalytic hydrogenation, the choice of metal and support can influence the chemoselectivity of the reduction. For instance, certain catalysts can selectively reduce a nitro group in the presence of other reducible functional groups. researchgate.net The use of flow chemistry with heterogeneous catalysts is an emerging area that offers advantages in terms of safety, efficiency, and ease of product isolation. researchgate.net Advanced techniques like metallaphotoredox catalysis are also being explored for the synthesis of complex aniline derivatives, combining the reactivity of transition metal catalysts with the selectivity of photoredox catalysis. nih.gov

Computational Chemistry and in Silico Modeling of 4 3 Fluorophenoxy Aniline

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to elucidating the electronic structure and reactivity of 4-(3-Fluorophenoxy)aniline. These studies provide a microscopic understanding of the molecule's properties.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are instrumental in determining its most stable three-dimensional conformation, a process known as geometry optimization.

Theoretical investigations on related aniline (B41778) derivatives have demonstrated that methods like B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combined with basis sets such as 6-311++G(d,p) provide optimized geometrical parameters that are in good agreement with experimental data where available scispace.comniscpr.res.in. The geometry optimization process for this compound would involve iterative calculations to find the minimum energy structure, providing precise bond lengths, bond angles, and dihedral angles. For instance, studies on similar aromatic amines reveal that the amino group can influence the planarity of the molecule, and substituents on the phenyl rings can cause slight distortions from ideal geometries niscpr.res.inchemrxiv.org.

Table 1: Representative Optimized Geometric Parameters for Aniline Derivatives from DFT Studies

| Parameter | Typical Value (Aniline Derivatives) | Reference |

| C-N Bond Length (Å) | 1.38 - 1.43 | niscpr.res.in |

| C-C (aromatic) Bond Length (Å) | 1.38 - 1.40 | scispace.com |

| C-O (ether) Bond Length (Å) | 1.36 - 1.42 | N/A |

| C-F Bond Length (Å) | 1.33 - 1.37 | chemrxiv.org |

| C-N-H Bond Angle (°) | ~113 | N/A |

| Dihedral Angle (Phenyl-O-Phenyl) (°) | Variable, depends on substitution | N/A |

Note: The values presented are typical ranges observed for aniline and its derivatives in computational studies. Specific values for this compound would require a dedicated DFT calculation.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons researchgate.netnih.gov. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity nih.govthaiscience.info.

For aniline derivatives, the HOMO is typically localized on the aniline ring and the amino group, reflecting their electron-donating nature. The LUMO distribution can vary depending on the substituents. In this compound, the fluorine atom and the second phenyl ring will also influence the energies and spatial distributions of these orbitals.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. These descriptors, derived from conceptual DFT, include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω) jmaterenvironsci.comscielo.org.mxjmcs.org.mx.

Table 2: Key Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Global Electrophilicity Index (ω) | ω = μ² / 2η (where μ = -χ) | Propensity to accept electrons. |

Studies on substituted anilines have shown how different functional groups modulate these parameters, thereby affecting their reactivity thaiscience.infojmaterenvironsci.com. For example, electron-withdrawing groups tend to lower both HOMO and LUMO energies and increase the electrophilicity index.

Molecular Dynamics (MD) Simulations and Conformational Dynamics

While quantum chemical calculations provide insights into the static properties of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and changes its conformation in a given environment (e.g., in a solvent or interacting with a biological macromolecule).

For a flexible molecule like this compound, which has a key rotatable bond (the ether linkage), MD simulations are particularly valuable for exploring its conformational landscape. These simulations can identify the most populated conformations and the energy barriers for transition between them. This information is crucial for understanding how the molecule might adapt its shape to fit into a binding site of a protein.

Although specific MD simulation studies on this compound are not detailed in the provided search results, the methodology is widely applied to similar organic molecules nih.govnih.govscispace.com. A typical MD simulation would involve:

System Setup: Placing the molecule in a simulation box, often filled with a solvent like water, to mimic physiological conditions.

Force Field Application: Defining the potential energy of the system using a force field (e.g., AMBER, GROMOS), which describes the interactions between atoms.

Simulation Run: Running the simulation for a sufficient length of time (nanoseconds to microseconds) to sample a representative range of molecular conformations.

Trajectory Analysis: Analyzing the resulting trajectory to understand conformational preferences, flexibility of different parts of the molecule, and interactions with the solvent.

Such simulations could reveal, for example, the preferred dihedral angle between the two phenyl rings of this compound and how this is influenced by the fluorine substituent and the amino group. This conformational flexibility is a key determinant of its biological activity.

Spectroscopic and Crystallographic Characterization of 4 3 Fluorophenoxy Aniline

Advanced Spectroscopic Techniques for Structural Elucidation

A suite of sophisticated spectroscopic methods has been employed to unequivocally confirm the molecular structure of 4-(3-Fluorophenoxy)aniline and to probe its unique electronic and vibrational characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular framework of organic compounds. For this compound, both ¹H and ¹³C NMR spectra provide critical data for structural confirmation.

In a study of related phenoxyaniline (B8288346) derivatives, the ¹H NMR spectrum of a compound containing the 3-(4-fluorophenoxy)aniline (B1323210) moiety revealed characteristic signals. mdpi.com The aromatic protons typically appear in the range of δ 6.30-7.35 ppm. The broad singlet corresponding to the amine (NH₂) protons is generally observed around δ 3.70 ppm. mdpi.com

The ¹³C NMR spectrum further corroborates the structure, with distinct signals for each carbon atom in the molecule. Key resonances include those for the carbon atoms directly bonded to fluorine and the ether oxygen, which are influenced by the electronegativity of these atoms. For a similar 3-(4-fluorophenoxy)aniline structure, the carbon attached to the fluorine atom in the fluorophenyl ring exhibits a characteristic doublet due to C-F coupling, with a large coupling constant (J) typically around 240 Hz. mdpi.com The carbon atoms of the aniline (B41778) ring and the fluorophenoxy ring display signals in the aromatic region of the spectrum, with their precise chemical shifts influenced by the substituent effects of the amino and fluoro groups.

Table 1: Representative NMR Data for a 3-(4-Fluorophenoxy)aniline Moiety mdpi.com

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | 6.30-7.35 | m | - |

| ¹H (NH₂) | 3.70 | bs | - |

| ¹³C (C-F) | ~158.7 | d | ~239.8 |

| ¹³C (Aromatic) | 105.0-159.0 | - | - |

| ¹⁹F | ~ -120.5 | - | - |

Note: Data is for the related compound 3-(4-fluorophenoxy)aniline and serves as a representative example. 'm' denotes multiplet, 'bs' denotes broad singlet, and 'd' denotes doublet.

Vibrational Spectroscopy (FT-IR, FT-Raman) and Vibrational Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides valuable insights into the functional groups and vibrational modes of this compound.

The FT-IR spectrum of related aniline derivatives shows characteristic absorption bands. tsijournals.comtsijournals.com The N-H stretching vibrations of the primary amine group typically appear as two distinct bands in the region of 3300-3500 cm⁻¹. mdpi.com The aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹. The C-O-C asymmetric and symmetric stretching vibrations of the diaryl ether linkage give rise to strong bands in the 1200-1250 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively. The C-F stretching vibration is expected to produce a strong absorption band in the fingerprint region, typically around 1100-1300 cm⁻¹. researchgate.net

Raman spectroscopy complements the FT-IR data. nih.gov The symmetric N-H stretching vibration, which may be weak in the IR spectrum, can sometimes be more prominent in the Raman spectrum. Aromatic ring vibrations, including the ring breathing modes, are often strong in the Raman spectrum and provide information about the substitution pattern.

Computational studies, often employing Density Functional Theory (DFT), are frequently used in conjunction with experimental vibrational spectroscopy to provide a more detailed assignment of the observed vibrational modes. indexcopernicus.comksu.edu.sa

Table 2: Characteristic Vibrational Frequencies for Aniline and its Derivatives mdpi.comtsijournals.comtsijournals.com

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| N-H Stretching (asymmetric & symmetric) | 3300-3500 |

| Aromatic C-H Stretching | 3000-3100 |

| C-O-C Asymmetric Stretching | 1200-1250 |

| C-F Stretching | 1100-1300 |

| C-O-C Symmetric Stretching | 1000-1100 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an essential tool for determining the molecular weight of this compound and for confirming its elemental composition through high-resolution mass spectrometry (HRMS). The molecular formula of this compound is C₁₂H₁₀FNO.

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental formula. For instance, the calculated exact mass of C₁₂H₁₀FNO is 203.0746 g/mol . An HRMS measurement yielding a value very close to this would provide strong evidence for the compound's identity. mdpi.com Fragmentation patterns observed in the mass spectrum can also offer structural information, such as the cleavage of the ether bond.

X-ray Crystallographic Studies and Solid-State Analysis

X-ray crystallography provides the most definitive three-dimensional structural information for a crystalline solid, revealing details about bond lengths, bond angles, and intermolecular interactions.

Crystal Structure Determination and Polymorphism

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in pharmaceutical and materials science. researchgate.netosti.gov Different polymorphs can exhibit distinct physical properties, including solubility, melting point, and stability. The potential for polymorphism in this compound could be investigated by crystallizing the compound under various conditions (e.g., different solvents, temperatures, and pressures) and analyzing the resulting solid forms using techniques such as powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC). google.com

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

The way molecules of this compound pack in the solid state is governed by a network of intermolecular interactions. The primary amine group is capable of forming hydrogen bonds, acting as a hydrogen bond donor. The ether oxygen and the fluorine atom can act as hydrogen bond acceptors. These hydrogen bonds are expected to play a significant role in the crystal packing.

Chiral Analysis and Stereochemical Characterization

The stereochemical properties of this compound have not been extensively reported in the reviewed scientific literature. The molecule itself does not possess a traditional chiral center, such as an asymmetrically substituted carbon atom. However, the broader class of diaryl ethers, to which this compound belongs, can exhibit a form of chirality known as atropisomerism.

Atropisomerism arises from hindered rotation around a single bond, in this case, the C-O-C ether linkage. If the rotation is sufficiently restricted due to steric hindrance from substituents on the aryl rings, the molecule can exist as a pair of non-superimposable mirror images (enantiomers). For atropisomerism to occur in diaryl ethers, both aryl rings typically require unsymmetrical substitution patterns that create a significant energy barrier to rotation.

While no specific studies have confirmed whether this compound exhibits stable atropisomers at room temperature, the principles of stereochemical analysis for this class of compounds are well-established. The investigation of potential chirality in this compound would involve attempts at enantioselective synthesis or resolution of a racemic mixture, followed by characterization using specialized analytical techniques.

Several methods have been successfully applied to the synthesis and analysis of chiral diaryl ethers:

Dynamic Kinetic Resolution: This technique involves the conversion of a rapidly equilibrating mixture of enantiomers into a single, stable enantiomer using a chiral catalyst. For diaryl ethers, this could be achieved through reactions such as Brønsted acid-catalyzed atroposelective transfer hydrogenation of related dicarbaldehydes with anilines. researchgate.netnih.gov

N-Heterocyclic Carbene (NHC) Catalyzed Desymmetrization: Prochiral diaryl ether dialdehydes can be desymmetrized using chiral NHC catalysts to produce enantioenriched axially chiral diaryl ethers. researchgate.netchemrxiv.org This method has been effective in creating diaryl ether atropisomers with high enantioselectivity. rsc.org

Chiral Phosphoric Acid (CPA) Catalysis: Chiral phosphoric acids have been employed as catalysts in the enantioselective synthesis of diaryl ethers. For instance, they can catalyze the atroposelective acylation of diamines bearing a prochiral C-O axis, leading to the formation of axially chiral diaryl ethers with high enantiomeric excess. snnu.edu.cn

Chiral High-Performance Liquid Chromatography (HPLC): This is a primary method for the separation and analysis of enantiomers. A sample containing a mixture of enantiomers is passed through a column containing a chiral stationary phase (CSP). The differential interaction of the enantiomers with the CSP leads to their separation, allowing for their quantification and isolation.

Should this compound be resolved into its potential atropisomers, their stereochemical characterization would be confirmed using techniques such as:

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light. Enantiomers exhibit mirror-image CD spectra, providing definitive proof of their chiral nature and information about their absolute configuration.

X-ray Crystallography: If a single crystal of an enantiomer can be obtained, X-ray crystallography can be used to determine its three-dimensional structure and, consequently, its absolute stereochemistry.

The following table summarizes the general methods that could be applied to the chiral analysis of diaryl ethers like this compound.

| Method | Principle | Application |

| Dynamic Kinetic Resolution | Catalytic conversion of a racemic mixture to a single enantiomer. | Enantioselective synthesis |

| NHC-Catalyzed Desymmetrization | Use of a chiral catalyst to selectively react with one prochiral face of a molecule. | Enantioselective synthesis |

| CPA-Catalyzed Reactions | Enantioselective transformations facilitated by a chiral Brønsted acid. | Enantioselective synthesis |

| Chiral HPLC | Separation of enantiomers based on differential interactions with a chiral stationary phase. | Enantiomeric separation and purity determination |

| Circular Dichroism | Measurement of the differential absorption of circularly polarized light. | Confirmation of chirality and determination of absolute configuration |

| X-ray Crystallography | Determination of the three-dimensional atomic structure. | Unambiguous determination of absolute stereochemistry |

At present, there is no published data to populate these tables specifically for this compound, as research into its potential atropisomerism has not been reported. The discussion remains a projection based on the established chemistry of analogous diaryl ether compounds.

Biological Activity and Molecular Mechanisms of 4 3 Fluorophenoxy Aniline and Its Derivatives

Kinase Inhibition Studies

Derivatives of the phenoxyaniline (B8288346) scaffold have been investigated for their ability to inhibit various protein kinases, which are crucial regulators of cellular processes.

c-Met Kinase Inhibition and Selectivity Profiling

The c-Met proto-oncogene encodes a receptor tyrosine kinase that is essential for embryonic development and wound healing. Dysregulation of c-Met signaling is implicated in tumorigenesis and metastasis. Derivatives of the 4-phenoxyaniline (B93406) structure, specifically those where the aniline (B41778) nitrogen is incorporated into a quinoline (B57606) ring system, have been developed as potent c-Met kinase inhibitors.

In one study, a series of novel 4-phenoxyquinoline derivatives were synthesized and evaluated. The most promising compound from this series, designated 1s , demonstrated potent inhibitory activity against c-Met kinase with a half-maximal inhibitory concentration (IC50) value of 1.42 nM. nih.gov This compound also showed significant cytotoxicity against several human cancer cell lines, including A549 (lung), H460 (lung), HT-29 (colon), and MKN45 (gastric). nih.gov Preliminary structure-activity relationship (SAR) studies of this series indicated that replacing an aromatic ring with a cyclohexane (B81311) moiety improved the antiproliferative activity. nih.gov

Interactive Table: c-Met Kinase Inhibition by a 4-Phenoxyquinoline Derivative

| Compound | c-Met IC50 (nM) |

|---|

| 1s | 1.42 |

Death-Associated Protein Kinase 1 (DAPK1) Inhibition

Death-associated protein kinase 1 (DAPK1) is a calcium/calmodulin-dependent serine/threonine kinase that functions as a positive mediator of apoptosis and autophagy. Its role in various cell death pathways has made it a target for therapeutic intervention. However, based on the available scientific literature, there is no specific information detailing the inhibition of DAPK1 by derivatives of 4-(3-fluorophenoxy)aniline.

Calcium Channel Modulation and Ion Channel Interactions

Phenoxyanilide derivatives have been identified as potent modulators of voltage-gated calcium channels, which are critical for neurotransmitter release and neuronal signaling.

N-type (CaV2.2) Calcium Channel Inhibition

The N-type voltage-gated calcium channel (CaV2.2) is a validated target for the treatment of chronic pain, as it is heavily involved in the transmission of nociceptive signals in the nervous system. nih.gov A series of fluorophenoxyanilide derivatives, designed as simplified analogues of ω-conotoxin GVIA mimetics, were synthesized and tested for their ability to inhibit N-type calcium channels in a neuroblastoma cell line. nih.govuq.edu.au

The study evaluated compounds where the fluorophenoxy group was positioned at the ortho, meta, or para position of the aniline ring. The resulting amino and guanidinium (B1211019) derivatives were assessed for their inhibitory activity. The position of the fluorophenoxy moiety had a notable impact on potency. For the terminal amine series, the ortho-substituted analogue (5a ) was the most potent with an IC50 of 2.1 µM. nih.gov In the guanidinium series, the meta-substituted compound (6b ) showed the highest activity with an IC50 of 1.4 µM, representing a seven-fold improvement in activity compared to a previously reported, more complex mimetic. nih.gov

Interactive Table: N-type (CaV2.2) Calcium Channel Inhibition by Fluorophenoxyanilide Derivatives

| Compound | Aniline Substitution | Terminal Group | IC50 (µM) |

|---|---|---|---|

| 5a | ortho | Amine | 2.1 |

| 5b | meta | Amine | 3.5 |

| 5c | para | Amine | 10 |

| 6a | ortho | Guanidinium | 2.5 |

| 6b | meta | Guanidinium | 1.4 |

| 6c | para | Guanidinium | 2.9 |

T-type (CaV3) Calcium Channel Inhibition

T-type voltage-gated calcium channels (CaV3.1, CaV3.2, CaV3.3) are low-voltage activated channels that contribute to neuronal excitability and have been implicated in pain and epilepsy. uow.edu.auresearchgate.net A novel ortho-phenoxyanilide derivative, MONIRO-1 , was assessed for its potency and mechanism of action against a panel of voltage-gated calcium channels. uow.edu.au

Whole-cell patch-clamp electrophysiology revealed that MONIRO-1 was significantly more potent at inhibiting human T-type channels compared to the N-type channel. uow.edu.auresearchgate.net The compound displayed the highest potency against the hCaV3.2 subtype. uow.edu.auresearchgate.net Furthermore, another class of related compounds, N-sulfonylphenoxazines, were tested for their ability to inhibit CaV3.2 channels, but they showed only weak inhibition, with IC50 values in the 40–70 μM range. nih.gov

Interactive Table: T-type (CaV3) and N-type (CaV2.2) Calcium Channel Inhibition by MONIRO-1

| Channel Subtype | IC50 (µM) |

|---|---|

| hCaV3.1 | 3.3 |

| hCaV3.2 | 1.7 |

| hCaV3.3 | 7.2 |

Anticancer Research and Anti-Proliferative Activities

Derivatives of this compound have been the subject of extensive research for their potential as anticancer agents. These compounds have demonstrated significant anti-proliferative activities across various human cancer cell lines, operating through mechanisms that include the induction of cell cycle arrest and apoptosis.

In Vitro Cytotoxicity Assays against Human Cancer Cell Lines

The cytotoxic effects of this compound derivatives have been evaluated against a wide range of human cancer cell lines. For instance, a series of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidine derivatives were tested for their antiproliferative activities against A431 (skin carcinoma) and SKOV-3 (ovarian cancer) cell lines. nih.gov Among these, compound 6 (4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-acrylamidophenoxy)pyrimidine) and compound 11 (4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-{3-[6-(4-amino)pyrimidinyl]amino) phenoxy}pyrimidine) showed potent activity. Compound 6 had IC₅₀ values of 3.25 μM for A431 and 0.89 μM for SKOV-3, while compound 11 had IC₅₀ values of 4.24 μM for A431 and 0.71 μM for SKOV-3. nih.gov

Similarly, novel phenoxy-N-phenylaniline derivatives were synthesized and evaluated for their cytotoxicity in different colon cancer cells. nih.gov Compound 42 (4-(3,5-dimethoxy-4-(((4-methoxyphenethyl)amino)methyl)phenoxy)-N-phenylaniline) exhibited excellent cytotoxic activity with IC₅₀ values of 0.32 μM in HT29 cells and 0.51 μM in HCT 15 cells. nih.gov In another study, 4-anilinoquinazoline (B1210976) derivatives were assessed against A431 and HU02 (fibroblast) cell lines. ijcce.ac.ir The compound 8a , which features a 4-bromo-2-fluoroaniline (B1266173) moiety, demonstrated the best cytotoxic activity with an IC₅₀ of 2.62 μM against A431 cells. ijcce.ac.ir

Further research on 4-anilinoquinolinylchalcone derivatives showed cytotoxicity against Huh-7 (liver carcinoma) and MDA-MB-231 (breast cancer) cell lines, with IC₅₀ values generally below 2.03 μM, while showing low cytotoxicity against normal MRC-5 lung cells (IC₅₀ > 20 μM). nih.gov Additionally, 3-methylenamino-4(3H)-quinazolone derivatives have been synthesized and tested. Compound 5 (2-chloro-6-fluorobenzylidene derivative) was active against the RD (rhabdomyosarcoma) cell line with an IC₅₀ of 14.65 μM, while compounds 6 (benzo[d] researchgate.netnih.govdioxol-5-ylmethylene derivative) and 7 (4-bromo-2-hydroxybenzylidene derivative) showed good activity against MDA-MB-231 cells with IC₅₀ values of 10.62 μM and 8.79 μM, respectively. rsc.org

Table 1: In Vitro Cytotoxicity of this compound Derivatives

| Compound | Cancer Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Compound 6 | A431 (Skin) | 3.25 | nih.gov |

| Compound 6 | SKOV-3 (Ovarian) | 0.89 | nih.gov |

| Compound 11 | A431 (Skin) | 4.24 | nih.gov |

| Compound 11 | SKOV-3 (Ovarian) | 0.71 | nih.gov |

| Compound 42 | HT29 (Colon) | 0.32 | nih.gov |

| Compound 42 | HCT 15 (Colon) | 0.51 | nih.gov |

| Compound 8a | A431 (Skin) | 2.62 | ijcce.ac.ir |

| Compound 5 | RD (Rhabdomyosarcoma) | 14.65 | rsc.org |

| Compound 6 | MDA-MB-231 (Breast) | 10.62 | rsc.org |

| Compound 7 | MDA-MB-231 (Breast) | 8.79 | rsc.org |

Investigations into Cell Cycle Regulation and Apoptosis Induction Mechanisms

The anti-proliferative effects of this compound derivatives are often linked to their ability to interfere with the cell cycle and induce programmed cell death, or apoptosis. nih.govbue.edu.eg For instance, a novel 1,2,4-triazine (B1199460) sulfonamide derivative, MM131 , was shown to cause an accumulation of DLD-1 colon cancer cells in the S and G2/M phases of the cell cycle. mdpi.com Another study found that the 1,3-dithiolo[4,5-b]quinoxaline derivative 12 caused cell cycle arrest in the S phase in MCF-7 breast cancer cells. nih.gov Similarly, certain quinazolinone derivatives were found to impair cell proliferation by arresting the cell cycle at the G2/M phase in HepG-2 liver cancer cells. bue.edu.eg

Apoptosis induction is a key mechanism for many anticancer agents. nih.govouhsc.edu The derivative (E)-1-(4-(furo[2,3-b]quinolin-4-ylamino)phenyl)ethanone O-2-aminoethyloxime (13a) is believed to cause cancer cell apoptosis by inducing mitotic arrest and mitotic catastrophe. nih.gov Studies on other aniline derivatives have demonstrated apoptosis induction through the intrinsic, or mitochondrial, pathway. mdpi.commdpi.com This is often characterized by the regulation of Bcl-2 family proteins, the release of cytochrome c, and the subsequent activation of caspases, such as caspase-3, which is a key executioner of apoptosis. mdpi.commdpi.com The novel compound MM131 was demonstrated to induce apoptosis through both intrinsic and extrinsic pathways, as evidenced by the activation of caspases. mdpi.com Further investigations using Annexin V-FITC and caspase-3 analyses have confirmed a significant increase in early apoptosis in cancer cells treated with certain quinazolinone derivatives. bue.edu.eg

Androgen Receptor Modulation

Certain derivatives containing the fluorophenoxy aniline structure have been investigated as selective androgen receptor modulators (SARMs). nih.gov SARMs are compounds that bind to androgen receptors and exhibit tissue-selective activation. One such compound, (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide (S-23) , demonstrated a high binding affinity for the androgen receptor with an inhibitory constant (Ki) of 1.7 nM and was identified as a full agonist in vitro. nih.gov Other nonsteroidal compounds, such as a series of 2H-pyrano[3,2-g]quinolin-2-ones, have also been tested for their ability to modulate the transcriptional activity of the human androgen receptor, with several analogues acting as potent modulators. nih.gov

Antimicrobial and Biofilm Inhibition Studies

The antimicrobial potential of this compound derivatives has been explored against various pathogens. A series of novel 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives were synthesized and evaluated for their in vitro antibacterial and antifungal activities. nih.gov These compounds were tested against bacteria such as Escherichia coli, Proteus mirabilis, Bacillus subtilis, and Staphylococcus albus, and fungi like Aspergillus niger and Candida albicans. nih.gov Several derivatives showed good antibacterial activity against P. mirabilis with Minimum Inhibitory Concentration (MIC) values between 31.25 and 62.5 μM. nih.gov The same series of compounds was also screened for antimycobacterial activity against Mycobacterium tuberculosis, with seven out of nine derivatives showing excellent activity with MICs ranging from 3.41 to 12.23 μM. nih.gov

Other studies have focused on aniline derivatives for their antibacterial effects against Vibrio species. nih.gov Two compounds, 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) and 2-iodo-4-trifluoromethylaniline (ITFMA) , demonstrated both antibacterial and antibiofilm properties, with MICs of 100 µg/mL and 50 µg/mL, respectively, against planktonic cells. nih.gov These compounds effectively suppressed biofilm formation in a dose-dependent manner. nih.gov The mechanism of biofilm inhibition by such compounds can involve disrupting bacterial adhesion to surfaces. nih.gov Research on other heterocyclic systems, such as quinoxaline (B1680401) derivatives, has also shown that they can be promising agricultural bactericides and fungicides, with some compounds effectively controlling rice sheath blight in vivo. rsc.org

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound Class | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| Oxetanyl-quinoline derivatives | Proteus mirabilis | 31.25 - 62.5 μM | nih.gov |

| Oxetanyl-quinoline derivatives | Mycobacterium tuberculosis H37Rv | 3.41 - 12.23 μM | nih.gov |

| ACNBF | Vibrio parahaemolyticus | 100 µg/mL | nih.gov |

| ITFMA | Vibrio parahaemolyticus | 50 µg/mL | nih.gov |

| 7-haloanilino-8-nitrofluoroquinolones | S. aureus (resistant) | < 10 µg/mL | researchgate.net |

Enzyme Activity Modulation and Protein-Ligand Interactions

Derivatives of this compound have been designed as inhibitors of various enzymes, particularly protein kinases, which are often dysregulated in cancer. A series of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidine derivatives were designed as dual inhibitors of epidermal growth factor receptor (EGFR) and ErbB-2 tyrosine kinases. nih.gov Compounds 6 and 9 from this series significantly inhibited both enzymes, with IC₅₀ values of 37/29 nM and 48/38 nM for EGFR/ErbB-2, respectively. nih.gov

In another study, 2-substituted aniline pyrimidine (B1678525) derivatives were developed as potent dual inhibitors of Mer and c-Met kinases. mdpi.com Compound 18c showed robust inhibitory activity against Mer and c-Met with IC₅₀ values of 18.5 nM and 33.6 nM, respectively. mdpi.com Furthermore, the phenoxy-N-phenylaniline derivative 42 was identified as an inhibitor of c-Myc/MAX dimerization and DNA binding, which are critical for the oncogenic function of c-Myc. nih.gov

The study of protein-ligand interactions is crucial for understanding the mechanism of action of these compounds. nih.gov Molecular docking studies are often employed to predict the binding orientation of these derivatives within the active site of their target proteins, such as EGFR and VEGFR-2, helping to rationalize their activity and guide the design of more potent inhibitors. nih.govijcce.ac.ir

Methodologies for In Vitro Biological Evaluation

A variety of standard in vitro methodologies are employed to assess the biological activities of this compound and its derivatives.

Cytotoxicity and Anti-Proliferative Assays: The most common methods to determine the cytotoxic effects of these compounds on cancer cell lines are colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the XTT (sodium 3′-[1-(phenylamino-carbonyl)-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzene sulfonic acid hydrate) assay. ijcce.ac.irnih.govmdpi.com These assays measure the metabolic activity of cells, which correlates with the number of viable cells. mdpi.com

Cell Cycle Analysis: Flow cytometry is the primary technique used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). mdpi.com By treating cells with a compound and staining their DNA with a fluorescent dye, researchers can identify if the compound causes cell cycle arrest at a specific phase. mdpi.com

Apoptosis Assays: The induction of apoptosis is commonly detected using flow cytometry with Annexin V and propidium (B1200493) iodide staining. mdpi.com Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. Caspase activity assays, which measure the activation of key apoptotic enzymes like caspase-3, are also used to confirm apoptosis induction. bue.edu.eg

Enzyme Inhibition Assays: The inhibitory activity of compounds against specific enzymes, such as protein kinases, is determined through various enzymatic assays. These assays typically measure the activity of the purified enzyme in the presence of varying concentrations of the inhibitor to calculate the IC₅₀ value. nih.gov

Antimicrobial Susceptibility Testing: The minimum inhibitory concentration (MIC) of antimicrobial compounds is determined using broth microdilution methods according to established guidelines. nih.gov

Protein-Ligand Interaction Studies: Fluorescence spectroscopy, including techniques like fluorescence polarization (FP) and fluorescence resonance energy transfer (FRET), serves as a versatile tool for analyzing protein-ligand interactions and determining binding constants without disrupting the complex. nih.govnih.gov

Structure Activity Relationship Sar Investigations of 4 3 Fluorophenoxy Aniline Analogues

Impact of Substituent Effects on Biological Potency and Selectivity

The biological potency and selectivity of 4-(3-fluorophenoxy)aniline analogues are significantly influenced by the nature and position of substituents on both the phenoxy and aniline (B41778) rings. Studies on structurally related 4-anilinoquinazoline (B1210976) and 4-anilinoquinoline derivatives, which are prominent classes of kinase inhibitors, offer valuable insights into these effects.

Substituents on the Aniline Moiety:

The aniline portion of the molecule often plays a critical role in establishing interactions within the ATP-binding pocket of kinases. The substitution pattern on this ring can modulate potency and selectivity.

Position of Fluoro Group: The placement of the fluorine atom on the phenoxy ring is a key determinant of activity. While the provided core structure specifies a 3-fluoro substitution, variations at other positions would be expected to alter the electronic properties and conformational preferences of the molecule, thereby affecting target engagement.

Electron-withdrawing vs. Electron-donating Groups: Quantitative structure-activity relationship (QSAR) studies on related 4-anilinoquinazolines have shown that electron-withdrawing and lipophilic substituents at the 3-position of the aniline ring, such as chlorine and bromine, are generally favorable for inhibitory activity against certain kinases like EGFR. chalcogen.ro Conversely, electron-donating groups at the 6- and 7-positions of a quinazoline (B50416) core, a common partner for the aniline moiety, are often preferred. chalcogen.ro

Steric Hindrance: The size of substituents can impact how the molecule fits into the binding site. QSAR models for 4-anilino-3-quinolinecarbonitriles as Src kinase inhibitors have indicated that the size of substituents can be a critical factor, with bulky groups potentially causing steric hindrance that reduces inhibitory activity. nih.gov

Substituents on the Phenoxy Moiety:

Modifications to the phenoxy ring can influence binding affinity and interactions with the target protein. In studies of phenoxyaniline (B8288346) analogues as inhibitors of CYP2B enzymes, the type and position of halogen substitution were found to affect both binding affinity and inhibitory potency. For instance, dibromo substitution on the phenyl ring enhanced binding and inhibition for CYP2B6 compared to dichloro substitution. nih.gov

The following table summarizes the general effects of substituents on the biological activity of 4-anilinoquinazoline analogues, which can be extrapolated to understand the SAR of this compound derivatives.

| Position | Substituent Type | General Effect on Potency |

| Aniline Ring (3-position) | Electron-withdrawing, Lipophilic (e.g., Cl, Br) | Often Favorable |

| Quinazoline Ring (6- & 7-positions) | Electron-donating | Generally Preferred |

| General | Bulky Groups | Can be detrimental due to steric hindrance |

These findings underscore the delicate balance between electronic and steric factors in determining the biological activity of this class of compounds.

Conformational Requirements for Target Binding and Efficacy

The three-dimensional conformation of this compound analogues is a critical factor for their binding to biological targets, particularly the ATP-binding site of protein kinases. X-ray crystallography studies of related 4-anilinoquinazoline inhibitors in complex with kinases like cyclin-dependent kinase 2 (CDK2) and p38 kinase have provided significant insights into the requisite binding conformations. nih.gov

These studies reveal a common binding mode where the molecule orients itself within the ATP-binding site. The quinazoline ring system (a common scaffold linked to the aniline moiety) typically aligns along the peptide strand that connects the two domains of the kinase. nih.gov The anilino group, analogous to the this compound core, projects into a hydrophobic pocket within the protein's interior. nih.gov

Key conformational features include:

Hydrogen Bonding: The nitrogen at position-1 of the quinazoline ring often acts as a hydrogen bond acceptor, interacting with a backbone NH group of the kinase (e.g., Leu-83 in CDK2 and Met-109 in p38). nih.gov

Ring Orientation: The planarity of the ring system can be important. In the case of a CDK2-bound inhibitor, the anilino group was observed to be nearly coplanar with the quinazoline ring system. nih.gov However, for an inhibitor bound to p38 kinase, the anilino group was angled out of the plane. nih.gov This suggests that the optimal dihedral angle between the phenoxy and aniline rings can be target-dependent.

Hydrophobic Interactions: The anilino substituent typically occupies a hydrophobic pocket, forming favorable van der Waals interactions. nih.gov The specific residues forming this pocket vary between kinases, providing an opportunity for achieving selectivity.

The flexibility of the ether linkage in this compound allows for a range of conformations. The energetically preferred conformation will be a balance between minimizing steric clashes and maximizing favorable interactions within the binding site. Theoretical conformational analysis can complement experimental data by predicting low-energy conformations and their potential to fit within a target's active site. nih.gov

Pharmacophore Modeling and Rational Ligand Design Principles

Pharmacophore modeling is a powerful tool in rational drug design that defines the essential steric and electronic features required for a molecule to be biologically active. mdpi.com For kinase inhibitors based on the this compound scaffold, a general pharmacophore model can be constructed based on known inhibitor-target interactions.

A typical pharmacophore model for a kinase inhibitor of this class would include the following features:

Hydrogen Bond Acceptor (HBA): Corresponding to a nitrogen atom in a heterocyclic ring system often attached to the aniline, which interacts with the hinge region of the kinase. wjgnet.com

Hydrogen Bond Donor (HBD): Often an N-H group on the aniline or a linked scaffold. wjgnet.com

Aromatic Rings (AR): The phenoxy and aniline rings serve as aromatic features that can engage in π-π stacking or hydrophobic interactions within the binding site. wjgnet.com

The spatial arrangement of these features is critical. For instance, a pharmacophore model for Janus kinase (JAK) inhibitors, which can share similar structural motifs, often includes HBA, HBD, and aromatic/hydrophobic features in a specific geometric arrangement. mdpi.com

The principles of rational ligand design for this compound analogues involve leveraging this pharmacophore understanding. The design process would typically involve:

Scaffold Hopping: Replacing the core scaffold with other chemical moieties that maintain the key pharmacophoric features.

Substituent Optimization: Modifying the substituents on the aromatic rings to enhance potency, improve selectivity, and optimize physicochemical properties. nih.gov

Conformational Constraint: Introducing conformational rigidity, for example, by cyclization, to lock the molecule in its bioactive conformation, which can lead to increased potency and selectivity.

By integrating SAR data, conformational analysis, and pharmacophore modeling, researchers can rationally design novel this compound analogues with improved biological profiles for their intended targets.

Derivatives and Analogues of 4 3 Fluorophenoxy Aniline: Advanced Research Applications

Thiourea (B124793) Derivatives in Biological Research

Thiourea derivatives of 4-(3-fluorophenoxy)aniline have garnered considerable attention in medicinal chemistry due to their broad spectrum of biological activities, most notably their potential as anticancer agents.

The synthesis of N,N'-diarylthiourea derivatives often involves the reaction of an aniline (B41778), such as this compound, with an appropriate isothiocyanate. This straightforward reaction yields a series of thiourea compounds that can be screened for their cytotoxic effects against various cancer cell lines.

Research has demonstrated that these derivatives can exhibit significant anticancer activity. For instance, a series of novel thiourea derivatives were synthesized from 4-(4-fluorophenoxy)aniline (B1295514) (a close isomer) and evaluated for their in vitro activity against human breast cancer cell lines, MCF-7 and SKBr-3. northampton.ac.uk Many of these compounds showed promising activity, with some exhibiting greater potency than standard chemotherapeutic drugs like 5-fluorouracil (B62378) and cisplatin. northampton.ac.uk One particular diarylthiourea compound was found to be highly effective in suppressing the growth of MCF-7 cells, with an IC50 value of 338.33 µM, while showing no cytotoxic effects on normal human lung cells. mdpi.com The mechanism of action for some of these derivatives involves inducing apoptosis by arresting the cell cycle and activating caspase-3. mdpi.com

Table 1: Anticancer Activity of Selected Thiourea Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Diarylthiourea 4 | MCF-7 | 338.33 ± 1.52 | mdpi.com |

| Compound 3 | SKBr-3 | 20.1 | northampton.ac.uk |

This table is interactive and represents a summary of reported anticancer activities. IC50 values indicate the concentration of a drug that is required for 50% inhibition in vitro.

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potential of thiourea derivatives. These studies have revealed that the nature and position of substituents on the aromatic rings significantly influence the biological activity. For example, the presence of electron-withdrawing groups, such as fluorine, can enhance the cytotoxic effects of these compounds. nih.gov The specific positioning of these substituents also plays a critical role in the molecule's ability to interact with biological targets. nih.gov

In the broader context of thiourea derivatives, SAR studies have shown that the type of linker between thiourea moieties can significantly affect cytotoxicity. biointerfaceresearch.com Furthermore, the presence of certain heterocyclic rings, like benzodioxole, has been shown to play a crucial role in the antitumor activity of disubstituted thioureas. biointerfaceresearch.comnih.gov These insights are vital for the rational design of new and more effective thiourea-based anticancer agents derived from scaffolds like this compound.

Integration of Aniline Derivatives as Intermediates in Complex Molecule Synthesis (e.g., Regorafenib Intermediates)

Aniline derivatives, including those based on the this compound structure, are pivotal intermediates in the synthesis of complex, biologically active molecules. A prominent example is their use in the production of Regorafenib, a multi-kinase inhibitor used in cancer therapy. guidechem.comlookchem.com

Quinazolinone Derivatives in Kinase Inhibition Research

Quinazolinone derivatives represent another important class of compounds synthesized from aniline precursors, which have been extensively investigated for their potential as kinase inhibitors. mdpi.com Kinases are key enzymes in cellular signaling pathways, and their dysregulation is often implicated in cancer. nih.gov The 4-anilinoquinazoline (B1210976) scaffold is a well-established pharmacophore for targeting the ATP-binding site of kinases like the epidermal growth factor receptor (EGFR). mdpi.comijcce.ac.ir

In the synthesis of these inhibitors, a substituted aniline, such as this compound, can be reacted with a quinazoline (B50416) core. The resulting derivatives have been shown to exhibit potent inhibitory activity against various cancer cell lines. nih.govnih.gov For example, a series of novel 3-methyl-quinazolinone derivatives were synthesized and evaluated for their antitumor activity, with some compounds showing high efficacy against A549, PC-3, and SMMC-7721 cancer cell lines. nih.gov Molecular docking studies suggest that these compounds can form stable interactions with key amino acid residues within the kinase domain of EGFR, thereby blocking its activity. nih.gov The specific substitutions on the aniline ring are critical for determining the potency and selectivity of these kinase inhibitors. mdpi.com

Schiff Base Derivatives in Biomedical Applications

Schiff bases, characterized by the presence of an azomethine (-HC=N-) group, are synthesized through the condensation of a primary amine with an aldehyde or a ketone. nih.govmdpi.com Derivatives of this compound can be readily converted into Schiff bases, which have demonstrated a wide range of biomedical applications, including antibacterial, antifungal, and anticancer activities. nih.govmdpi.com

The biological activity of Schiff bases is often attributed to the imine group, which is crucial for their interaction with various biological targets. mdpi.com For instance, new Schiff base derivatives of 4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione have been synthesized and tested for their antimicrobial properties, with some showing moderate antifungal activity against Candida species. nih.gov Similarly, Schiff bases derived from 4-aminoantipyrine (B1666024) have been shown to inhibit tumor cell growth in a dose-dependent manner, with some compounds exhibiting IC50 values of less than 18 µM against human carcinoma cell lines. mdpi.com

Application in Carbon Nanodots Modification and Functionalization

Carbon nanodots (C-dots) are fluorescent carbon-based nanomaterials with a range of potential applications in bioimaging, sensing, and light-emitting devices. postech.ac.krresearchgate.net The optical properties of C-dots, such as their photoluminescence, can be tuned through surface functionalization. postech.ac.krrsc.org

Para-substituted anilines can be chemically grafted onto the surface of C-dots, which endows the nanodots with new energy levels and can lead to long-wavelength photoluminescence with narrow spectral widths. postech.ac.krresearchgate.net The functionalization process involves the reaction of the aniline's amino group with functional groups, such as carboxylic acids, on the surface of the C-dots. researchgate.net The electronic properties of the substituent on the aniline ring play a crucial role in modulating the photoluminescence of the functionalized C-dots. This approach allows for the precise control of the C-dots' optical properties, paving the way for their use in advanced applications. postech.ac.kr

Future Perspectives and Emerging Research Avenues for 4 3 Fluorophenoxy Aniline

Development of Novel Therapeutic Agents

The unique physicochemical properties of the 4-(3-fluorophenoxy)aniline moiety make it an attractive starting point for the design of new therapeutic agents. Its derivatives have shown promise in targeting a range of diseases, particularly in the realm of oncology.

Researchers have successfully synthesized and evaluated numerous derivatives, demonstrating their potential as potent inhibitors of various protein kinases implicated in cancer progression. The fluorophenoxy group can enhance binding affinity and modulate pharmacokinetic properties, while the aniline (B41778) functional group provides a convenient point for further chemical modification.

Key research findings in this area include the development of potent inhibitors for several critical cancer-related targets:

c-Met Kinase Inhibitors: Several studies have focused on designing 4-(2-fluorophenoxy)quinoline derivatives as c-Met kinase inhibitors. nih.govnih.gov One promising compound demonstrated high selectivity and significant cytotoxicity against various cancer cell lines, including HT-29, MKN-45, and A549. nih.gov Another study identified a multitargeted receptor tyrosine kinase inhibitor with a c-Met IC50 value of 1.04 nM. nih.gov

FLT3 Inhibitors: Derivatives of 4-((6,7-dimethoxyquinoline-4-yl)oxy)aniline have been synthesized and evaluated as FMS-like tyrosine kinase 3 (FLT3) inhibitors for the potential treatment of acute myeloid leukemia (AML). researchgate.net Certain compounds in this series exhibited potent inhibitory activity against FLT3. researchgate.net

EGFR and VEGFR-2 Inhibitors: Novel 4-anilinoquinazoline (B1210976) derivatives have been designed and shown to exhibit dual inhibitory activity against both Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). ijcce.ac.ir One derivative, bearing a diethylamine (B46881) group along with a 4-bromo-2-fluoroaniline (B1266173) moiety, displayed significant cytotoxic activity. ijcce.ac.ir

| Derivative Class | Therapeutic Target | Potential Application | Key Findings |

|---|---|---|---|

| 4-(2-fluorophenoxy)quinoline derivatives | c-Met kinase | Cancer Therapy | High selectivity and cytotoxicity against HT-29, MKN-45, and A549 cell lines. nih.gov |

| 4-((6,7-dimethoxyquinoline-4-yl)oxy)aniline derivatives | FLT3 | Acute Myeloid Leukemia (AML) | Potent inhibition of FLT3 kinase. researchgate.net |

| 4-anilinoquinazoline derivatives | EGFR and VEGFR-2 | Cancer Therapy | Dual inhibitory activity with significant cytotoxicity. ijcce.ac.ir |

Advanced Material Science Applications

The aromatic structure and reactive aniline group of this compound and its isomers make them valuable monomers for the synthesis of high-performance polymers. These polymers often exhibit desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics, rendering them suitable for a variety of advanced material applications.

Research in this area has explored the incorporation of fluorinated phenoxy aniline structures into polymer backbones to enhance their performance characteristics.

Polyimides: Fluorinated diamines, structurally related to this compound, have been used to synthesize novel polyimides. These materials are known for their excellent thermal stability and dielectric properties. doi.org The introduction of fluorine atoms can improve solubility, optical transparency, and lower the dielectric constant, making them suitable for applications in microelectronics and optoelectronics. doi.org

Polyamides: Polyamides derived from complex aniline derivatives have been synthesized and characterized. These polymers can exhibit high thermal stability and good mechanical properties, making them candidates for applications in demanding environments.

Organic Light-Emitting Diodes (OLEDs): Aniline derivatives are being investigated for their use in the development of materials for OLEDs. st-andrews.ac.ukchemrxiv.org They can be incorporated into hole-transporting layers or as part of the emissive material itself. The electronic properties of the aniline moiety can be tuned through chemical modification to optimize device performance, including efficiency and color purity. st-andrews.ac.ukchemrxiv.org For instance, a central aniline bridge has been employed in multiresonant thermally activated delayed fluorescence (MR-TADF) materials for efficient orange OLEDs. st-andrews.ac.uk

| Material Class | Key Properties | Potential Applications | Relevant Research |

|---|---|---|---|

| Polyimides | High thermal stability, good dielectric properties, optical transparency | Microelectronics, Optoelectronics | Fluorinated diamines improve solubility and lower the dielectric constant. doi.org |

| Polyamides | High thermal stability, good mechanical properties | High-performance films and coatings | Incorporation of complex aniline derivatives enhances thermal properties. |

| Organic Light-Emitting Diodes (OLEDs) | Tunable electronic properties, efficient charge transport | Displays, Solid-state lighting | Aniline derivatives used in hole-transporting and emissive layers. st-andrews.ac.ukchemrxiv.org |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery and materials science. researchgate.net These computational tools can analyze vast datasets to identify patterns and make predictions, thereby accelerating the design and optimization of new molecules with desired properties.

For a scaffold like this compound, AI and ML can be applied in several ways:

Predicting Biological Activity: Machine learning models can be trained on existing data to predict the biological activity of novel derivatives of this compound. nih.govnih.gov This allows for the virtual screening of large compound libraries, prioritizing the synthesis of molecules with the highest probability of being active.

Generative Models for Novel Structures: AI algorithms, particularly deep learning models, can be used to generate entirely new molecular structures based on the this compound core. nih.gov These models can be designed to optimize for specific properties, such as high binding affinity to a particular biological target or desirable material characteristics.

Optimizing Synthetic Routes: AI can also be employed to predict and optimize the chemical reactions needed to synthesize new derivatives, potentially leading to more efficient and cost-effective production methods.

The integration of AI and ML promises to significantly reduce the time and resources required to bring new drugs and materials based on the this compound scaffold from concept to reality.

Exploration of Undiscovered Biological Targets and Pathways

While research has identified several key biological targets for derivatives of this compound, the full extent of its pharmacological potential remains to be explored. Future research will likely focus on identifying novel biological targets and elucidating the underlying mechanisms of action for this class of compounds.

Emerging research avenues in this area include:

Broader Kinase Profiling: Comprehensive screening of this compound derivatives against a wide panel of kinases could reveal unexpected inhibitory activities against targets not yet considered. This could open up new therapeutic possibilities for a range of diseases.

Non-Kinase Targets: While kinases have been a primary focus, it is conceivable that derivatives of this scaffold could interact with other classes of biological targets, such as G-protein coupled receptors (GPCRs), ion channels, or nuclear receptors. Target deconvolution studies on active compounds could uncover these novel interactions.

Phenotypic Screening: A complementary approach to target-based discovery is phenotypic screening, where compounds are tested for their effects on cellular models of disease without a preconceived target. This can lead to the discovery of compounds that act through novel mechanisms and the subsequent identification of their molecular targets.

The exploration of these uncharted biological landscapes holds the promise of uncovering new therapeutic applications for this compound and its derivatives, further solidifying its importance in medicinal chemistry.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3-Fluorophenoxy)aniline, and how do reaction conditions influence purity?

- Methodology: The compound is typically synthesized via nucleophilic aromatic substitution, where 3-fluorophenol reacts with 4-nitrochlorobenzene under basic conditions (e.g., K₂CO₃ in DMF at 120°C), followed by reduction of the nitro group to an amine using H₂/Pd-C or SnCl₂/HCl .

- Critical Factors: Excess 3-fluorophenol improves yield, while temperature control (>100°C) minimizes side products like diaryl ethers. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is essential to achieve >95% purity .

Q. How is the structural identity of this compound validated in experimental settings?

- Analytical Techniques:

- NMR (¹H/¹³C): Key peaks include δ~6.8–7.2 ppm (aromatic protons), δ~5.1 ppm (NH₂, broad), and δ~115–160 ppm (aromatic carbons). Fluorine coupling splits peaks in ¹H NMR .

- Mass Spectrometry (EI-MS): Molecular ion [M⁺] at m/z 203.216 (C₁₂H₁₀FNO) with fragmentation patterns confirming the phenoxy-aniline backbone .

- X-ray Crystallography: Used to resolve ambiguous cases (e.g., positional isomerism) by confirming bond angles and fluorine positioning .

Q. What solubility properties are critical for handling this compound in laboratory protocols?

- Solubility Profile:

| Solvent | Solubility (mg/mL, 25°C) |

|---|---|

| DMSO | >50 |

| Ethanol | ~20 |

| Water | <0.1 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。